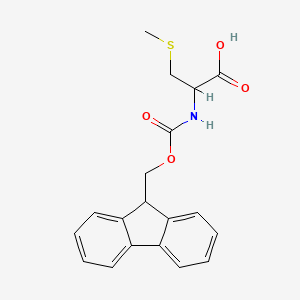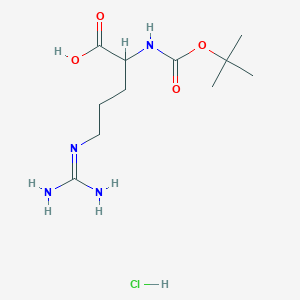
(Tert-butoxycarbonyl)arginine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tert-butoxycarbonyl)arginine hydrochloride is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and as a protecting group for the amino group of arginine. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in organic synthesis and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (tert-butoxycarbonyl)arginine hydrochloride typically involves the protection of the amino group of arginine using tert-butoxycarbonyl (Boc) groups. One common method involves reacting arginine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Analyse Chemischer Reaktionen
Types of Reactions
(Tert-butoxycarbonyl)arginine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate ((Boc)₂O) and bases such as NaOH or NaH are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is a standard reagent for removing the Boc group.
Major Products Formed
Substitution: Boc-protected arginine derivatives.
Deprotection: Free arginine and tert-butyl carbamate.
Wissenschaftliche Forschungsanwendungen
(Tert-butoxycarbonyl)arginine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for the amino group of arginine.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Wirkmechanismus
The mechanism of action of (tert-butoxycarbonyl)arginine hydrochloride involves the protection of the amino group of arginine through the formation of a stable Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine hydrochloride: Another Boc-protected amino acid used in peptide synthesis.
Nα-(tert-Butoxycarbonyl)-L-ornithine hydrochloride: Similar to arginine but with a different side chain structure.
Uniqueness
(Tert-butoxycarbonyl)arginine hydrochloride is unique due to its specific application in protecting the guanidino group of arginine, which is not present in lysine or ornithine. This makes it particularly valuable in the synthesis of arginine-containing peptides and proteins .
Eigenschaften
Molekularformel |
C11H23ClN4O4 |
|---|---|
Molekulargewicht |
310.78 g/mol |
IUPAC-Name |
5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H |
InChI-Schlüssel |
HDELGKMVZYHPPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


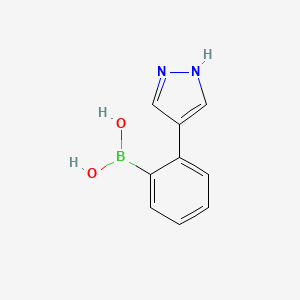
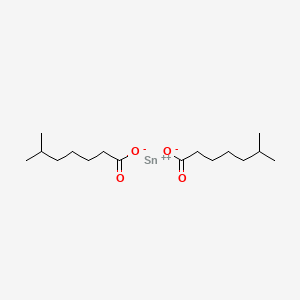
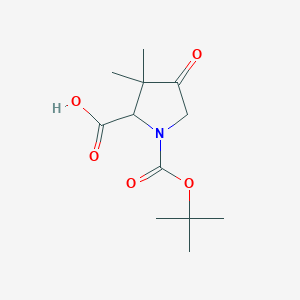
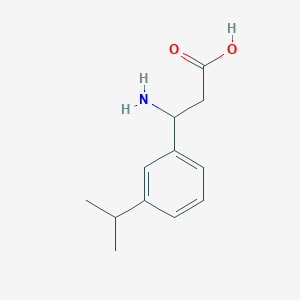

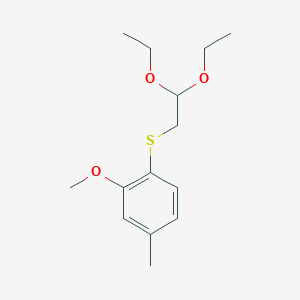
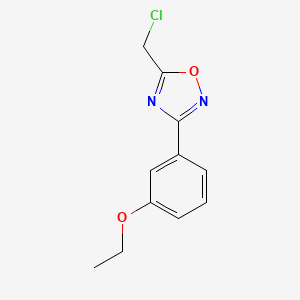

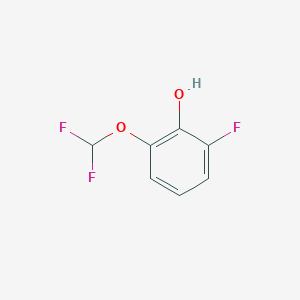
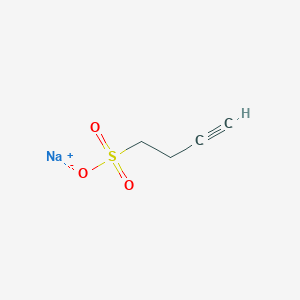
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
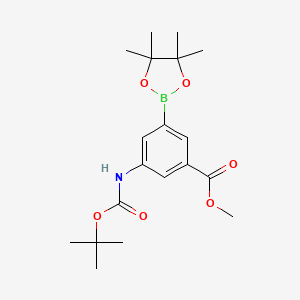
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
